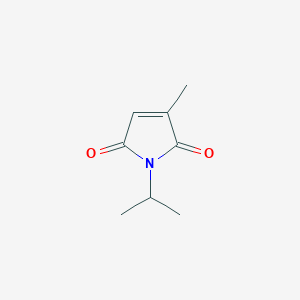![molecular formula C8H9N3 B12857079 Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
Pyrrolo[1,2-c]pyrimidine-3-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-c]pyrimidine-3-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the methanamine group further enhances its chemical reactivity and potential for functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-c]pyrimidine-3-methanamine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of N-formylglycine with triphosgene can generate ethyl isocyanoacetate in situ, which subsequently reacts to form the pyrrolo[1,2-c]pyrimidine scaffold . Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Flow chemistry approaches allow for the in situ generation of reactive intermediates, minimizing the risks associated with handling hazardous chemicals . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[1,2-c]pyrimidine-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-c]pyrimidine derivatives .
Applications De Recherche Scientifique
Pyrrolo[1,2-c]pyrimidine-3-methanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit signal transduction pathways by binding to active sites on enzymes, thereby affecting cell proliferation, migration, and angiogenesis . This makes it a promising candidate for the development of targeted therapies in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its anticancer and anti-inflammatory properties.
Pyrrolo[2,1-f][1,2,4]triazine: Exhibits antiviral activity and is used in the study of RNA-dependent RNA polymerase inhibitors.
Uniqueness
Pyrrolo[1,2-c]pyrimidine-3-methanamine is unique due to its specific structural configuration, which allows for diverse functionalization and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential for industrial-scale production further enhance its value in scientific research and pharmaceutical development .
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
pyrrolo[1,2-c]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H,5,9H2 |
Clé InChI |
HAEQYIRHGHLPTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NC(=CC2=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


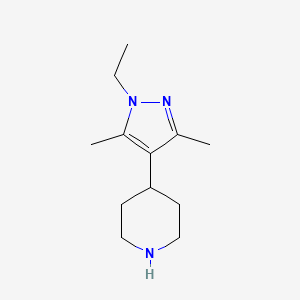

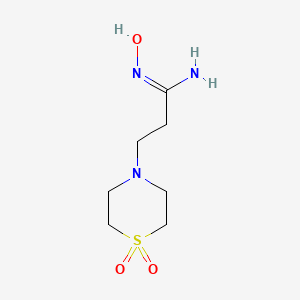

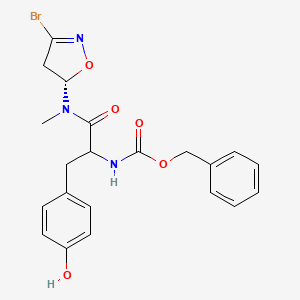
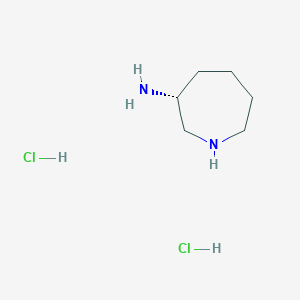
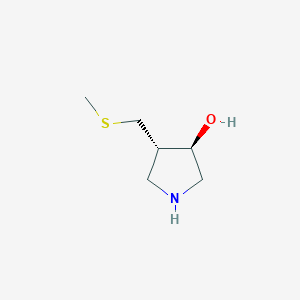
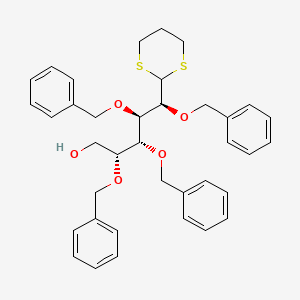
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
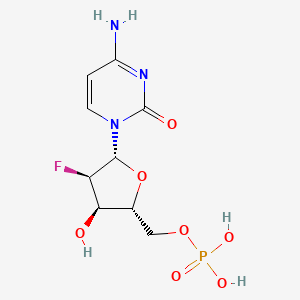
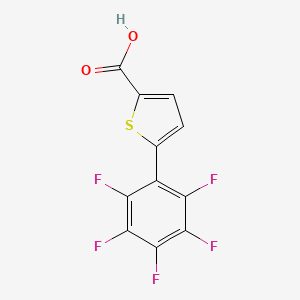
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

